molecular formula C16H13FO B1366602 4-Fluoro-4'-methylchalcone CAS No. 13565-38-3

4-Fluoro-4'-methylchalcone

Cat. No.: B1366602
CAS No.: 13565-38-3
M. Wt: 240.27 g/mol
InChI Key: LUUPODNGYDYQLY-IZZDOVSWSA-N
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Description

4-Fluoro-4’-methylchalcone is a chemical compound belonging to the chalcone family, characterized by the presence of a fluorine atom and a methyl group on the aromatic rings. Chalcones are a type of flavonoid with a wide range of biological activities, making them significant in various fields of research and industry . The molecular formula of 4-Fluoro-4’-methylchalcone is C16H13FO, and it has a molecular weight of 240.27 g/mol .

Scientific Research Applications

Safety and Hazards

4-Fluoro-4’-methylchalcone can cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water . If irritation persists, medical advice should be sought .

Mechanism of Action

Target of Action

4-Fluoro-4’-methylchalcone, a derivative of chalcone, has been found to exhibit a variety of pharmacological activities. The primary targets of 4-Fluoro-4’-methylchalcone are enzymes, cancer cell lines, and pathological microorganisms . It has been reported that chalcone compounds can inhibit diverse targets of antibiotic-resistance development pathways .

Mode of Action

The mode of action of 4-Fluoro-4’-methylchalcone involves its interaction with these targets. The presence of the reactive α,β-unsaturated system in the chalcone’s rings allows 4-Fluoro-4’-methylchalcone to exhibit different potential pharmacological properties . By interacting with its targets, 4-Fluoro-4’-methylchalcone can inhibit enzymes, control a number of signaling molecules and cascades related to disease modification .

Biochemical Pathways

4-Fluoro-4’-methylchalcone affects various biochemical pathways. As a derivative of chalcone, it plays a significant role in the flavonoid biosynthetic pathway . Its interaction with its targets can lead to changes in these pathways, resulting in its various pharmacological effects .

Result of Action

The molecular and cellular effects of 4-Fluoro-4’-methylchalcone’s action are diverse due to its ability to modulate a number of cancer cell lines, inhibit a number of pathological microorganisms and parasites, and control a number of signaling molecules and cascades related to disease modification . These effects contribute to its various pharmacological properties, including its antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 4-Fluoro-4’-methylchalcone typically involves the Claisen-Schmidt condensation reaction. This method involves the reaction of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . The reaction conditions usually include:

    Reagents: 4-fluorobenzaldehyde and 4-methylacetophenone

    Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the chalcone product.

Chemical Reactions Analysis

4-Fluoro-4’-methylchalcone undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding epoxides or dihydrochalcones.

    Reduction: Reduction reactions can convert the chalcone to its corresponding dihydrochalcone.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the fluorine and methyl groups.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens, nitrating agents

Major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcones .

Comparison with Similar Compounds

4-Fluoro-4’-methylchalcone can be compared with other chalcones such as:

    4-Methylchalcone: Lacks the fluorine atom, resulting in different biological activities and lower lipophilicity.

    4-Fluorochalcone: Lacks the methyl group, affecting its reactivity and biological properties.

    4-Hydroxy-4’-methylchalcone: Contains a hydroxyl group, which can enhance its antioxidant activity.

The unique combination of the fluorine and methyl groups in 4-Fluoro-4’-methylchalcone provides a distinct set of properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUPODNGYDYQLY-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13565-38-3
Record name 4-Fluoro-4'-methylchalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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